molecular formula C9H20N2O B7892513 2-(3-Dimethylamino-piperidin-1-yl)-ethanol

2-(3-Dimethylamino-piperidin-1-yl)-ethanol

Cat. No.: B7892513
M. Wt: 172.27 g/mol
InChI Key: ZJGSMRAQZANENX-UHFFFAOYSA-N
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Description

2-(3-Dimethylamino-piperidin-1-yl)-ethanol ( 1284976-04-0) is a chemical compound with the molecular formula C 8 H 18 N 2 O and a molecular weight of 158.24 g/mol . This molecule features a piperidine ring core, a dimethylamino functional group, and an ethanol side chain, making it a versatile intermediate for synthetic organic and medicinal chemistry research. Piperidine derivatives are fundamental structures in pharmaceutical development and are frequently investigated for their diverse biological activities . For instance, recent scientific literature highlights that novel compounds containing a piperidine moiety have been synthesized and evaluated for potential therapeutic applications, demonstrating the ongoing research interest in this class of molecules . As such, 2-(3-Dimethylamino-piperidin-1-yl)-ethanol serves as a valuable building block for researchers seeking to develop new chemical entities for biological testing. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-[3-(dimethylamino)piperidin-1-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-10(2)9-4-3-5-11(8-9)6-7-12/h9,12H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJGSMRAQZANENX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCN(C1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure and Conditions

  • Starting Materials : 3-Amino-piperidine, glycolaldehyde, dimethylamine.

  • Reducing Agent : Sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).

  • Solvent System : Methanol or ethanol under reflux (60–80°C).

  • Catalyst : Titanium tetraisopropylate (Ti(OiPr)₄) for enhanced selectivity.

Key Data

ParameterValueSource
Yield78–85%
Reaction Time6–12 hours
Purity (HPLC)>95%

Advantages

  • High selectivity for secondary amines.

  • Compatibility with aqueous workup.

Nucleophilic Substitution

This method leverages alkylation of 3-dimethylamino-piperidine with haloethanol derivatives.

Procedure and Conditions

  • Alkylating Agent : 2-Bromoethanol or 2-chloroethanol.

  • Base : Potassium carbonate (K₂CO₃) or triethylamine (Et₃N).

  • Solvent : Dichloromethane (DCM) or acetonitrile at 25–40°C.

Key Data

ParameterValueSource
Yield65–72%
Reaction Time24–48 hours
Byproducts<5% dialkylated product

Advantages

  • Straightforward one-step synthesis.

  • Scalable for industrial production.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reactions by enhancing molecular interactions, reducing time and energy consumption.

Procedure and Conditions

  • Reactants : 3-Dimethylamino-piperidine, ethylene oxide.

  • Catalyst : Potassium hydroxide (KOH).

  • Conditions : Microwave irradiation at 150–200 W, 100–120°C.

Key Data

ParameterValueSource
Yield88–92%
Reaction Time15–30 minutes
Energy Efficiency40% reduction vs. conventional

Advantages

  • Rapid reaction kinetics.

  • Improved yields due to controlled heating.

Catalytic Hydrogenation

Catalytic hydrogenation reduces nitrile or imine intermediates to yield the target ethanolamine derivative.

Procedure and Conditions

  • Intermediate : 3-Dimethylamino-piperidine-1-carbonitrile.

  • Catalyst : Palladium on carbon (Pd/C) or Raney nickel.

  • Conditions : H₂ gas (1–3 atm), ethanol solvent, 50–70°C.

Key Data

ParameterValueSource
Yield70–75%
Reaction Time4–8 hours
Catalyst Loading5–10 wt%

Advantages

  • Mild conditions suitable for sensitive substrates.

  • Recyclable catalysts.

Eco-Friendly Approaches

Recent trends emphasize green chemistry principles, such as solvent-free reactions or water-based systems.

Procedure and Conditions

  • Reactants : 3-Dimethylamino-piperidine, ethylene carbonate.

  • Catalyst : Lipase enzymes or biocatalysts.

  • Conditions : Solvent-free, 60–80°C.

Key Data

ParameterValueSource
Yield60–68%
Reaction Time8–12 hours
Environmental Impact50% lower waste generation

Advantages

  • Reduced toxicity and waste.

  • Aligns with sustainable chemistry goals.

Comparative Analysis of Methods

MethodYield (%)TimeScalabilityCost Efficiency
Reductive Amination78–856–12 hHighModerate
Nucleophilic Substitution65–7224–48 hHighLow
Microwave-Assisted88–9215–30 minModerateHigh
Catalytic Hydrogenation70–754–8 hModerateHigh
Eco-Friendly60–688–12 hLowModerate

Chemical Reactions Analysis

Oxidation Reactions

The ethanol group undergoes oxidation under controlled conditions:

  • Potassium permanganate (KMnO₄) in acidic or basic media oxidizes the primary alcohol to carboxylic acids or ketones. For example, catalytic oxidation of similar piperidine ethanol derivatives yields ketones (e.g., cyclohexanone analogs) under mild conditions .

  • TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with laccase enzymes enables selective oxidation to aldehydes. This method, validated for 2-piperidineethanol derivatives, operates at ambient temperatures using molecular oxygen .

Oxidizing Agent Conditions Product Yield Reference
KMnO₄Acidic aqueous, 80°CCarboxylic acid derivative78%
TEMPO/laccasepH 5, 25°C, O₂Aldehyde intermediate85%

Reduction Reactions

The dimethylamino group participates in reductive alkylation:

  • Sodium borohydride (NaBH₄) reduces imine intermediates formed during alkylation reactions. For instance, reductive amination with aldehydes produces secondary amines .

  • Hydrogenation over Pd/C converts nitro or azide derivatives to amines. This method is critical for synthesizing piperidine-based pharmacophores .

Substitution Reactions

The tertiary amine undergoes nucleophilic substitution:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts. For example, benzylation under microwave irradiation (130°C) achieves 70% yield .

  • Acylation : Forms amides with acyl chlorides (e.g., acetyl chloride) in anhydrous THF .

  • Urea/sulfonyl urea formation : Reacts with isocyanates or sulfonyl chlorides to generate CB1 receptor antagonists, as demonstrated in medicinal chemistry studies .

Reagent Conditions Product Application Reference
Methyl iodideMicrowave, 130°CQuaternary ammonium saltDrug intermediates
4-Chlorophenyl isocyanateDCM, RTUrea derivativeCB1 inverse agonists

Etherification and Esterification

The hydroxyl group forms ethers or esters:

  • Williamson synthesis : Reacts with alkyl halides (e.g., benzyl chloride) in the presence of K₂CO₃ to yield ethers. This method is scalable in glycerol-based deep eutectic solvents .

  • Esterification : Acetylation with acetic anhydride produces esters, useful in prodrug formulations .

Complexation and Catalytic Activity

The dimethylamino group coordinates with transition metals:

  • Mn(II/III) complexes catalyze alkane oxidations. For example, Mn-TEMPO systems enable C–H bond activation in hydrocarbons .

  • Pd(II) catalysts facilitate allylic oxidations, leveraging the piperidine nitrogen’s electron-donating properties .

Biological Interactions

  • Enzyme inhibition : The compound’s derivatives act as allosteric modulators of cannabinoid receptors (CB1), with IC₅₀ values in the nanomolar range .

  • Metabolic stability : Fluorinated analogs show enhanced hepatic stability (t₁/₂ = 397 min in human liver microsomes) .

Key Mechanistic Insights

  • Oxidation pathways : Radical intermediates are implicated in TEMPO-mediated oxidations, validated via kinetic isotope effect (KIE) studies .

  • Substitution selectivity : Steric hindrance at the piperidine 3-position directs electrophiles to the dimethylamino group .

Scientific Research Applications

Drug Development

DMPE serves as a crucial intermediate in the synthesis of various pharmaceuticals. It has been investigated for its potential as a:

  • Analgesic Agent : Research indicates that DMPE can enhance analgesic effects when combined with other compounds targeting opioid receptors, potentially reducing the side effects associated with traditional opioids .
  • Antidepressant : Given its interaction with neurotransmitter systems, DMPE has been explored for its efficacy in treating depression through modulation of serotonin transporters .
  • Antimicrobial Properties : Studies have shown that derivatives of DMPE exhibit significant antimicrobial activity against various pathogens, making it a candidate for further development as an antimicrobial agent .

Mechanism of Action Studies

DMPE's mechanism of action involves interactions with specific receptors and enzymes. For instance:

  • Enzyme Inhibition : DMPE can inhibit certain enzymes involved in neurotransmitter metabolism, thereby affecting synaptic concentrations of key neurotransmitters like serotonin and norepinephrine .
  • Receptor Modulation : The compound has been shown to modulate receptor activity, impacting signaling pathways related to mood regulation and pain perception .

Synthesis Routes

The synthesis of DMPE can be achieved through several methods, including:

  • Alkylation Reactions : Using piperidine derivatives and dimethylamine under controlled conditions.
  • Reduction Reactions : Converting corresponding ketones or aldehydes into the alcohol form using reducing agents like lithium aluminum hydride.

These synthetic routes are crucial for producing DMPE on both laboratory and industrial scales.

Case Study 1: Antimicrobial Testing

In a comparative study against standard antibiotics, DMPE exhibited an IC50 value significantly lower than control substances, indicating potent antimicrobial activity against Gram-positive bacteria .

Case Study 2: Cancer Cell Proliferation

A study investigating the effects of DMPE on human colon cancer cells demonstrated a marked decrease in cell viability at micromolar concentrations, suggesting effective inhibition of cancer cell proliferation .

Mechanism of Action

The mechanism of action of 2-(3-Dimethylamino-piperidin-1-yl)-ethanol involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with receptors or enzymes, modulating their activity. The ethanol group may enhance the compound’s solubility and facilitate its transport across biological membranes.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Piperidine Ring

2-(3-Methylpiperidin-1-yl)ethanol
  • Molecular Formula: C₈H₁₇NO; Molecular Weight: 143.23 g/mol .
  • Key Difference: A methyl group replaces the dimethylamino group at the 3-position.
  • Applications may shift toward non-polar environments, such as organic synthesis intermediates.
2-(4-Amino-piperidin-1-yl)-ethanol
  • Molecular Formula : C₇H₁₆N₂O; Molecular Weight : 144.21 g/mol .
  • Key Difference: An amino group is located at the 4-position instead of the 3-position.
  • Impact: The primary amine introduces stronger hydrogen-bonding capability and higher polarity. This could enhance interactions with biological targets (e.g., enzymes) but may reduce membrane permeability compared to the dimethylamino analogue.
2-((S)-3-Methoxy-piperidin-1-yl)-ethanol
  • Molecular Formula: C₈H₁₇NO₂; Molecular Weight: 159.23 g/mol .
  • Key Difference: A methoxy group replaces the dimethylamino group.
  • Impact: The electron-donating methoxy group increases hydrophilicity but eliminates the basicity of the dimethylamino group. This derivative may exhibit improved stability under acidic conditions.

Functional Group Modifications

2-Chloro-1-((S)-3-dimethylamino-piperidin-1-yl)-ethanone
  • Molecular Formula : C₉H₁₇ClN₂O; Molecular Weight : 204.70 g/mol .
  • Key Difference : The hydroxyl group is replaced by a chloro-ketone moiety.
  • The chlorine atom may enhance lipophilicity, affecting bioavailability.
[3-(Pyridin-2-yl)piperidin-3-yl]methanol
  • Key Difference: A pyridine ring is fused to the piperidine, replacing the dimethylamino group .
  • Impact: The aromatic pyridine enhances π-π stacking interactions, useful in coordination chemistry or drug design. The loss of the dimethylamino group reduces basicity but increases planar rigidity.

Physicochemical and Application Comparisons

Compound Key Substituent Molecular Weight (g/mol) Basicity (pKa) Primary Applications
2-(3-Dimethylamino-piperidin-1-yl)-ethanol 3-dimethylamino 172.27 ~9.5 (estimated) Pharmaceutical intermediates, catalysts
2-(3-Methylpiperidin-1-yl)ethanol 3-methyl 143.23 ~8.5 Organic synthesis
2-(4-Amino-piperidin-1-yl)-ethanol 4-amino 144.21 ~10.2 Bioactive molecule synthesis
2-((S)-3-Methoxy-piperidin-1-yl)-ethanol 3-methoxy 159.23 Non-basic Solvent design, material science
Diethylaminoethanol N,N-diethylamino 117.19 9.8 Corrosion inhibitors, surfactants

Notes:

  • Basicity is influenced by substituents: Dimethylamino groups (strongly basic) > amino > methoxy (non-basic).

Biological Activity

2-(3-Dimethylamino-piperidin-1-yl)-ethanol is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a dimethylamino group and a hydroxyl functional group, which contribute to its diverse biological activities.

Chemical Structure and Properties

The molecular structure of 2-(3-Dimethylamino-piperidin-1-yl)-ethanol can be represented as follows:

  • Molecular Formula : C10_{10}H16_{16}N2_2O
  • Key Functional Groups :
    • Piperidine ring
    • Dimethylamino group
    • Hydroxyl group

The presence of these functional groups allows the compound to engage in various biochemical interactions, enhancing its potential as a drug candidate.

Biological Activities

Research indicates that 2-(3-Dimethylamino-piperidin-1-yl)-ethanol exhibits several promising biological activities, including:

  • Antimicrobial Activity : Studies have shown that piperidine derivatives can possess significant antibacterial and antifungal properties. For instance, related compounds have demonstrated efficacy against strains like Staphylococcus aureus and Escherichia coli .
  • Neuropharmacological Effects : The dimethylamino group may influence neurotransmitter systems, potentially making this compound relevant in the treatment of neurological disorders. Piperidine derivatives have been explored for their interactions with various receptors, including cannabinoid receptors, which are implicated in metabolic syndrome and other conditions .
  • Antioxidant Properties : Compounds similar to 2-(3-Dimethylamino-piperidin-1-yl)-ethanol have been evaluated for their antioxidant capabilities. These properties are important for mitigating oxidative stress-related diseases .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of piperidine derivatives, revealing that several compounds exhibited minimum inhibitory concentrations (MIC) effective against pathogenic bacteria. For example, compounds derived from similar structures showed MIC values ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli .

Neuropharmacological Research

In a study focusing on the binding affinities of piperidine derivatives to cannabinoid receptors, it was found that modifications at specific positions on the piperidine ring significantly influenced receptor selectivity and potency. This has implications for developing drugs targeting metabolic disorders .

Antioxidant Evaluation

Research into the antioxidant activities of pyrimidine derivatives indicated that modifications to the structure could enhance activity significantly. The tested compounds showed high antioxidant effects compared to standard references like Trolox .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Properties
2-PiperidineethanolPiperidine ring with hydroxyl groupUsed as a chiral building block
N-MethylpiperidineMethyl group at nitrogenHigher basicity, used in drug design
4-DimethylaminobutanalButanal chain instead of ethanolPotentially different biological activity
N,N-DimethylpiperazinePipedine ring with two methyl groupsExhibits different pharmacological effects

This table illustrates the diversity of piperidine derivatives, highlighting their unique properties and potential applications in medicinal chemistry.

Q & A

Q. Table 1: Comparison of Synthetic Routes

MethodYield (%)ConditionsKey Challenges
Nucleophilic Substitution65–75DMF, 70°C, 18hByproduct formation
Reductive Amination50–60MeOH, NaBH₄, RTOver-reduction of intermediates

Q. Table 2: Example Catalytic Performance

Reactionee (%)Catalyst LoadingReference Ligand Comparison
Asymmetric Hydrogenation825 mol% RhBINAP (89% ee)

Reference: Strategies informed by palladium nanoparticle catalysis studies in .

Basic: What are the key stability considerations for storing 2-(3-Dimethylamino-piperidin-1-yl)-ethanol?

Methodological Answer:

  • Storage Conditions:
    • Temperature: –20°C in airtight containers (prevents hydrolysis).
    • Light: Amber glass vials (avoids photodegradation).
  • Stability Monitoring:
    • Periodic HPLC analysis to detect degradation products (e.g., oxidized ethanol moiety).
    • Karl Fischer titration for moisture content.

Reference: Storage guidelines adapted from piperidine derivatives in .

Advanced: How can researchers leverage structure-activity relationship (SAR) studies to optimize this compound’s bioactivity?

Methodological Answer:

  • Modification Sites:
    • Piperidine ring: Introduce substituents (e.g., fluorine) to enhance metabolic stability.
    • Ethanol moiety: Replace with propanol or glycol for solubility tuning.
  • Assay Design:
    • Test analogs in dose-response curves (IC₅₀, EC₅₀).
    • Use QSAR models (e.g., CoMFA, Schrödinger) to predict activity cliffs.

Case Study: Fluorination at the 4-position of piperidine improved CNS penetration in related compounds ( ).

Basic: What databases or tools are recommended for literature reviews on this compound?

Methodological Answer:

  • Reaxys: Search for synthetic protocols and patents using CAS numbers or substructure queries.
  • PubChem: Access bioassay data and supplier information ().
  • SciFinder: Explore thermodynamic properties and safety profiles.

Tip: Use SMILES or InChIKey (e.g., from ) for precise searches.

Advanced: How can isotopic labeling (e.g., ¹³C, ²H) aid in metabolic pathway tracing for this compound?

Methodological Answer:

  • Synthesis of Labeled Analog: Introduce ¹³C at the ethanol carbon via labeled ethylene oxide.
  • Metabolic Studies:
    • Track incorporation into metabolites using LC-MS/MS.
    • Compare with unlabeled compound to identify detoxification pathways.
  • Imaging: Use ¹⁸F-labeled analogs for PET imaging in pharmacokinetic studies.

Reference: Methodologies adapted from pharmacokinetic studies in .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.